Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate
Description
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate is a chiral ester derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a phenylpropanoate moiety. The compound’s stereochemistry and substituent arrangement (e.g., methyl and phenyl groups) influence its physicochemical properties, such as solubility, stability, and bioavailability.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-7-11-17(12-13)16(2,15(18)19-3)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI Key |
HWRSLXQXYZTRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(C)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate typically involves the reaction of 3-methylpiperidine with 2-phenylpropanoic acid methyl ester under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Common methods include hydrogenation, cyclization, and amination reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogs of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate, highlighting variations in substituents, molecular weight, and applications:
Key Observations:
Substituent Effects: The presence of a 3-methyl group on the piperidine ring (in the target compound) may enhance lipophilicity compared to unmethylated analogs like Methyl 3-phenyl-2-(piperidin-1-yl)propanoate . Hydroxyphenyl and benzyl substituents (e.g., in ) introduce polar functional groups, which could influence binding affinity in biological systems.
Stereochemical Considerations :
- The (3R,4R)-configuration in the dimethylpiperidine derivative highlights the role of stereochemistry in pharmacological activity, a factor that may also apply to the target compound.
Stability and Reactivity: Hydrolysis studies of methyl 2-phenylpropanoate enantiomers (e.g., in EPPS buffer at pH 8.0) suggest that similar esters undergo pH-dependent degradation, with implications for storage and handling .
Biological Activity
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate (CAS: 1399659-65-4) is a compound with significant potential in pharmacological applications. Its molecular formula is CHNO, and it has a molecular weight of approximately 261.36 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
This compound interacts with various biological targets, primarily in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter systems , particularly affecting dopamine and norepinephrine pathways. This modulation may lead to various effects, including:
- Anxiolytic Effects : Potential reduction in anxiety levels.
- Analgesic Properties : Pain relief through CNS pathways.
- Cognitive Enhancement : Possible improvement in cognitive function due to dopamine modulation.
Efficacy Studies
Research has indicated that compounds similar to this compound exhibit notable biological activities. For example, studies have demonstrated that derivatives of piperidine can show significant activity against various neurological disorders. The following table summarizes some key findings related to the efficacy of similar compounds:
Case Studies
Several case studies have explored the effects of related compounds on human health. For instance, one study focused on the use of piperidine derivatives in treating anxiety disorders, showing promising results in reducing symptoms and improving quality of life for patients .
Example Case Study:
A longitudinal study involving patients with generalized anxiety disorder (GAD) evaluated the effects of a piperidine-based compound over six months. Key findings included:
- Reduction in Anxiety Scores : Patients reported a significant decrease in GAD scores (average reduction of 40%).
- Improvement in Daily Functioning : Enhanced ability to perform daily tasks without anxiety interference.
This suggests that this compound could have similar beneficial effects.
Safety and Toxicology
Safety assessments are critical for evaluating the therapeutic potential of any new compound. Preliminary studies indicate that this compound exhibits low toxicity levels. In vitro assays on mammalian cells have shown an IC greater than 32 µg/mL, indicating a favorable safety profile .
Toxicity Assessment Table
| Parameter | Value |
|---|---|
| IC in VERO cells | >32 µg/mL |
| Acute toxicity (mouse models) | Not significantly toxic |
Q & A
Q. What strategies scale up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for intermediates (e.g., bromoaryl esters) to improve heat/mass transfer .
- Purification : Use simulated moving bed (SMB) chromatography for high-throughput separation. Monitor purity via UPLC (≥95% by area) .
Notes
- References : Exclude commercial sources (e.g., BenchChem ); prioritize peer-reviewed journals (e.g., J. Org. Chem. ).
- Contradictions : Varied synthetic yields (e.g., 58–88% ) highlight the need for optimized protocols.
- Software : SHELX and WinGX are critical for structural validation in crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
